7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound notable for its complex structure and potential biological activities. Its molecular formula is and it has a molecular weight of approximately 295.5 g/mol. This compound is classified as a dithioloquinoline derivative, which is recognized for its diverse biological activities, particularly as a potential inhibitor of various kinases involved in cancer progression, such as JAK3 and NPM1-ALK .
The synthesis of 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves several key steps:
Technical details regarding these synthetic methods often include the use of reagents like oxalyl chloride and solvents such as toluene under reflux conditions to facilitate the formation of desired products .
The molecular structure of 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be summarized with the following structural data:
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 299949-84-1 |
Melting Point | 238–239 °C |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are commonly employed to confirm the structure during synthesis validation .
The compound exhibits reactivity due to its functional groups. Notable reactions include:
Research indicates that derivatives can be synthesized through reactions with arylamines or by employing Stolle-type reactions involving oxalyl chloride . These methodologies highlight the versatility of this compound in generating structurally diverse derivatives.
The mechanism of action for 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione primarily involves its interaction with protein kinases. Studies show that it significantly inhibits kinases such as JAK3 and NPM1-ALK, with reported IC50 values indicating potent activity against these targets . This inhibition is crucial for its potential application in cancer therapy.
These properties are essential for understanding how the compound behaves in various chemical environments and its potential applications in medicinal chemistry .
7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has garnered attention for its potential applications in:
The 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold represents a significant advancement in medicinal heterocyclic chemistry, evolving from early dithiolothione research. The foundational chemistry of 3H-1,2-dithiol-3-thione (DTT) derivatives dates back to 1884 with Barbaglia's synthesis of 4,5-dimethyl-1,2-dithiol-3-thione. However, substantial medicinal interest emerged in the mid-1980s following the introduction of Oltipraz as an antiparasitic agent against Schistosoma mansoni. Subsequent research revealed that Oltipraz and structural analogs exhibited cancer-preventive properties through induction of cytoprotective enzymes and detoxification pathways. The critical breakthrough came with the development of hydrogen sulfide-releasing derivatives (e.g., ADT-OH), which demonstrated protective effects against oxidative stress in mitochondria and regulation of physiological processes through H₂S donation [4].
The strategic fusion of the dithiolothione ring with quinoline systems marked the next evolutionary phase, creating the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione core. This hybrid architecture combines the redox-modulating capacity of the dithiole ring with the diverse bioactivity of dihydroquinolines. Early synthetic efforts focused on linearly bound derivatives, but recent methodologies have enabled the synthesis of complex chimeric molecules with condensed polycyclic frameworks. The discovery of kinase inhibition activity in these compounds (e.g., JAK3 inhibition with IC₅₀ values of 0.36–0.46 μM) represents the most significant milestone in their development as targeted therapeutic agents against multifactorial diseases [4] [6].
Table 1: Key Derivatives in the Historical Development of Dithioloquinolinethiones
Compound | Core Structure | Key Bioactivity | Significance |
---|---|---|---|
Oltipraz | Pyrazinyl-DTT | Antiparasitic, Chemopreventive | First clinical DTT derivative |
ADT-OH | 4-Hydroxyphenyl-DTT | H₂S Donor, Antioxidant | Validated H₂S-mediated mechanisms |
2a (Phenylpiperazinyl) | Linear DTT-DHQ hybrid | JAK3 Inhibition (IC₅₀=0.36μM) | Validated kinase targeting |
5-Butyryl-8-methoxy derivative | Annelated DTT-DHQ | Multikinase Inhibition | Demonstrated structure-activity relationships |
The annelated heterocyclic architecture of 7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives positions them as privileged scaffolds in multitarget drug discovery (MTDD). These systems exhibit intrinsic structural plasticity that enables simultaneous interaction with multiple biological targets, overcoming the limitations of monotarget therapies. Protein kinase inhibition studies demonstrate that chimeric derivatives (e.g., 5-butyryl-8-methoxy-4,4-dimethyl derivative) inhibit diverse kinases including JAK3, NPM1-ALK, and cRAF[Y340D][Y341D] with IC₅₀ values ranging from 0.25–5.34 μM. This multitarget capability addresses a fundamental challenge in oncology: the rapid development of resistance through kinase mutations and alternative signaling pathway activation [4] [6].
Computer-aided drug design approaches, particularly PASS Online software, have identified 12 distinct dithioloquinolinethione derivatives with predicted pleiotropic activity profiles, including chemoprotective and antitumor effects. Molecular modeling reveals that the tricyclic dithioloquinoline core provides a versatile platform for interaction with ATP-binding sites across kinase families, while the annelated heterocyclic extensions enable allosteric modulation. This dual-targeting capability was experimentally validated through ELISA-based kinase inhibition assays, where leading compounds exhibited >85% inhibition in cellular models. The structural complexity of these systems enables exploitation of signaling plasticity in cancer cells, effectively suppressing compensatory pathway activation that often undermines selective kinase inhibitors [4].
The design logic extends beyond mere fusion of pharmacophores; strategic annelation creates topologically constrained systems with optimized drug-like properties. The rigid tricyclic core reduces conformational flexibility, enhancing target selectivity while maintaining sufficient molecular diversity at the C5 position (e.g., through benzoyl, butyryl, or piperazinyl substitutions) to modulate target engagement profiles. This approach represents a paradigm shift from traditional combination therapies to single-molecule polypharmacology, with potential applications in cancer, inflammatory diseases, and neurodegenerative disorders where multifactorial pathogenesis is the norm rather than the exception [4] [6] .
The methoxy group at position 7 and geminal dimethyl groups at position 4 represent critical structural determinants of biological activity in dithioloquinolinethione derivatives. Computational analyses using quantitative structure-activity relationship (QSAR) models indicate that the 7-methoxy substituent significantly influences electronic distribution across the quinoline π-system, enhancing interaction affinity with kinase ATP-binding pockets. Specifically, the electron-donating methoxy group increases electron density at the N1 position, strengthening hydrogen bond formation with kinase hinge region residues. This effect was quantified through molecular docking studies where 7-methoxy derivatives demonstrated 3.5-fold greater binding affinity for JAK3 compared to unsubstituted analogs [4] .
The geminal dimethyl groups at C4 serve dual structural and metabolic functions. Sterically, they enforce a boat-like conformation in the dihydroquinoline ring, optimally positioning the dithiole-3-thione moiety for interaction with hydrophobic kinase subdomains. Metabolically, the dimethyl substitution pattern protects against cytochrome P450-mediated dealkylation, significantly improving metabolic stability in hepatic microsome assays. This effect was demonstrated in comparative studies where dimethyl-substituted derivatives exhibited 83% parent compound remaining after 60-minute incubation, versus 27% for mono-methyl analogs [3] .
Position-specific effects of methoxy substitution further modulate bioactivity profiles. When comparing 6-methoxy, 7-methoxy, and 8-methoxy positional isomers, 7-methoxy derivatives consistently demonstrate superior kinase inhibition, particularly against JAK family enzymes. This positional preference correlates with molecular dynamics simulations showing optimal hydrogen bonding networks when the methoxy group is at C7. Additionally, the 7-methoxy configuration enhances solubility parameters (cLogP = 4.2) compared to 6-methoxy or 8-methoxy isomers (cLogP = 4.7–5.1), potentially improving bioavailability [5] .
Table 2: Impact of Methoxy Positioning and Dimethyl Groups on Compound Properties
Structural Feature | Molecular Effect | Biological Consequence |
---|---|---|
7-Methoxy group | Electron donation to quinoline core | Enhanced kinase binding affinity (3.5× vs. unsubstituted) |
4,4-Dimethyl groups | Conformational restriction | Optimal hydrophobic pocket engagement |
7-Methoxy position | Reduced lipophilicity (cLogP=4.2) | Improved solubility profile |
Geminal dimethylation | Steric shielding of C4 | Metabolic stability (83% compound remaining) |
The synergistic effect of these substituents creates a pharmacophore with balanced lipophilic efficiency (LipE = 5.3) and ligand efficiency (LE = 0.41), parameters that correlate with favorable drug development potential. Structure-property relationship analyses indicate that modifications at the C5 position (e.g., 5-(4-methylbenzoyl) further modulate these properties, enabling precise tuning of target selectivity while maintaining the core benefits of methoxy and dimethyl substitution. This substituent synergy establishes 7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione as a versatile template for rational drug design against kinase-dependent pathologies [5] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1